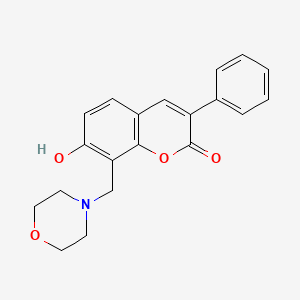

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a chemical compound . The molecular formula is C17H21NO4 .

Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one are not found in the search results, similar compounds have been studied for their reactivity .Physical And Chemical Properties Analysis

The average mass of this compound is 303.353 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications

Antibacterial and Anticancer Applications

Researchers have synthesized novel O-aminoalkyl substituted 7-hydroxycoumarins, which include structures similar to the specified compound, to evaluate their antibacterial and anticancer toxicity. These studies utilized both conventional and microwave-assisted synthetic procedures. Notably, compounds with certain structural features exhibited significant activity, pointing to the potential medicinal applications of these chemical entities (Joanna Trykowska Konc et al., 2011).

Antihypertensive and Antiarrhythmic Properties

Another research focus has been on derivatives with similar morpholine components for their antihypertensive and antiarrhythmic properties. A study synthesized a compound with structural similarities, demonstrating significant biological efficacy in this context, underscoring the potential for cardiovascular drug development (V. Abrego et al., 2010).

Anti-corrosion Performance

The anti-corrosion efficacy of 8-hydroxyquinoline derivatives, including structures resembling the specified compound, was assessed for protecting mild steel in acidic media. These compounds showed significant inhibition efficiency, revealing their potential as corrosion inhibitors in industrial applications (Dhaybia Douche et al., 2020).

Cerebral-Activating and Antidepressive Properties

Research on derivatives, including morpholine and similar structural motifs, has identified compounds with promising cerebral-activating and antidepressive activities. These findings highlight the potential therapeutic applications of such compounds in treating neurological disorders (T. Kojima et al., 1985).

properties

IUPAC Name |

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHLYUUHTKVQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)

![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)

![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)